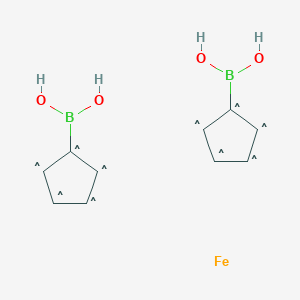

1,1'-Ferrocenediboronicacid

Description

1,1'-Ferrocenediboronic acid (CAS 32841-83-1) is a ferrocene derivative functionalized with two boronic acid groups at the 1,1' positions. Its molecular formula is C₁₀H₁₂B₂FeO₄, with a molecular weight of 273.67 g/mol . The compound is typically a yellow-to-green crystalline powder with a purity exceeding 95% . It is synthesized via Suzuki cross-coupling reactions using 1,1'-ferrocenediboronic acid bis(pinacol) ester as a precursor . Key applications include electrochemical (EC) sensors, covalent organic frameworks (COFs), and catalysis due to its redox-active ferrocene core and boronic acid reactivity .

Properties

CAS No. |

32841-83-1 |

|---|---|

Molecular Formula |

C10H22B2FeO4 |

Molecular Weight |

283.8 g/mol |

IUPAC Name |

cyclopentylboronic acid;iron |

InChI |

InChI=1S/2C5H11BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5,7-8H,1-4H2; |

InChI Key |

ZOWJSYGJTHDBDY-UHFFFAOYSA-N |

SMILES |

B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe] |

Canonical SMILES |

B(C1CCCC1)(O)O.B(C1CCCC1)(O)O.[Fe] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Substrate Preparation : 1,1'-Dibromoferrocene or 1,1'-diiodoferrocene is synthesized via direct halogenation of ferrocene using bromine or iodine in the presence of Lewis acids like AlCl₃.

- Catalytic System : A palladium catalyst—typically PdCl₂(dppf) or Pd(PPh₃)₄—is combined with bis(pinacolato)diboron (B₂pin₂) in anhydrous dioxane or tetrahydrofuran (THF).

- Base and Conditions : Potassium acetate (KOAc) is added to activate the diboron reagent. The reaction proceeds at 80–100°C under inert atmosphere for 12–24 hours.

- Hydrolysis : The resulting 1,1'-bis(pinacolato)diboron ferrocene is treated with hydrochloric acid (HCl) to yield the boronic acid.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–90% | |

| Catalyst Loading | 5–10 mol% Pd | |

| Reaction Time | 12–24 hours |

Mechanistic Insight : Oxidative addition of Pd⁰ to the dihaloferrocene forms a PdII intermediate, which undergoes ligand exchange with B₂pin₂. Reductive elimination releases the boronate ester, which is hydrolyzed to the boronic acid.

Nickel-Catalyzed Borylation

Nickel catalysis offers a cost-effective alternative, particularly for substrates prone to side reactions under palladium conditions.

Procedure:

- Substrate : 1,1'-Dibromoferrocene is reacted with tetrahydroxydiboron (BBA) in the presence of NiCl₂ and tri-tert-butylphosphine (t-Bu₃P).

- Solvent and Base : Reactions are conducted in aqueous methanol with potassium carbonate (K₂CO₃) at 50–80°C.

- Workup : The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Catalyst Loading | 5 mol% Ni | |

| Reaction Time | 4–8 hours |

Advantage : Nickel catalysts tolerate moisture and oxygen better than palladium, simplifying handling.

Transmetalation from Stannylferrocene

This method exploits stannyl intermediates to install boron groups via sequential transmetalation.

Procedure:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 16–25% | |

| Key Intermediate | 1,1'-Bis(chloromercuri)ferrocene |

Limitation : Low yields and toxic mercury byproducts limit industrial applicability.

Directed Lithiation-Boronation

Directed ortho-lithiation (DoM) introduces boron groups via temporary directing auxiliaries.

Procedure:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 40–60% | |

| Diastereoselectivity | >95:5 |

Challenge : Requires multi-step synthesis of directing groups.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Miyaura Borylation | 80–90 | High | Excellent | Pd waste |

| Nickel Catalysis | 70–85 | Medium | Good | Minimal |

| Transmetalation | 16–25 | Low | Poor | Hg byproducts |

| Directed Lithiation | 40–60 | High | Moderate | Strong bases, low temps |

Applications and Derivatives

- Suzuki-Miyaura Coupling : 1,1'-Ferrocenediboronic acid cross-couples with aryl halides to form 1,1'-diarylferrocenes, used in nonlinear optics.

- Materials Science : Incorporated into metal-organic frameworks (MOFs) for redox-active sensors.

- Bioconjugation : Boronic acid groups bind diols, enabling glucose-sensing applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ferrocenediboronic acid undergoes various chemical reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

Reduction: The boronic acid groups can be reduced to form boronates.

Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as ferric chloride or silver nitrate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura reactions, often with bases like potassium carbonate.

Major Products Formed

Oxidation: Ferrocenium salts.

Reduction: Boronate esters.

Substitution: Various substituted ferrocene derivatives, depending on the coupling partner used.

Scientific Research Applications

Sensor Applications

Polyol Sensors : One of the primary applications of 1,1'-ferrocenediboronic acid is in the development of polyol sensors. These sensors utilize the compound's ability to form complexes with diols, allowing for selective detection of specific sugars and alcohols. The sensitivity and selectivity of these sensors make them valuable in biochemical assays and environmental monitoring .

Molecular Sensors for Saccharides : The complexity of saccharides poses challenges for sensor development. Boronic acids, including 1,1'-ferrocenediboronic acid, have been explored as molecular sensors due to their ability to selectively bind to saccharides. This binding can be detected through changes in electrochemical properties, providing a method for saccharide quantification .

Antimicrobial Applications

Antimicrobial Activity : Recent studies have demonstrated that 1,1'-ferrocenediboronic acid exhibits significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa. The compound affects DNA replication and metabolic processes within bacterial cells. Proteomic analyses revealed that it targets critical proteins involved in bacterial survival and resistance mechanisms .

Mechanism of Action : The antimicrobial effects are attributed to the disruption of metabolic pathways and the inhibition of key enzymes such as ATP-dependent DNA helicase and transcription-repair-coupling factors. These findings suggest that 1,1'-ferrocenediboronic acid could be developed into a novel class of antimicrobial agents, particularly in the context of rising antibiotic resistance .

Catalytic Applications

Cross-Coupling Reactions : In organic synthesis, boronic acids are widely used as reagents in cross-coupling reactions. 1,1'-Ferrocenediboronic acid can serve as a catalyst or reactant in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Its ferrocene moiety enhances the electronic properties of the boronic acid, making it an effective reagent in various synthetic pathways .

Polymerization Processes : The compound has also been investigated for its potential in polymer chemistry. Its ability to participate in radical polymerization can lead to the formation of novel polymeric materials with tailored properties for applications in electronics and materials science .

Energy Storage Applications

Electrode Materials : 1,1'-Ferrocenediboronic acid has been explored as a potential electrode material in redox flow batteries due to its favorable electrochemical properties. Its reversible redox behavior allows for efficient charge storage and transfer, making it suitable for energy storage applications .

Mechanism of Action

The mechanism of action of 1,1’-ferrocenediboronic acid involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols and other Lewis bases, facilitating the formation of boronate esters. The ferrocene core provides redox activity, allowing the compound to participate in electron transfer processes. These properties make it a versatile compound for applications in catalysis, sensing, and materials science .

Comparison with Similar Compounds

1,1'-Ferrocenedicarboxylic Acid

Discussion : While both compounds share a ferrocene backbone, the boronic acid groups in 1,1'-ferrocenediboronic acid enable dynamic covalent bonding (e.g., boronate ester formation), making it ideal for self-healing materials and biosensors . In contrast, the carboxylic acid derivative exhibits stronger hydrogen-bonding interactions and is favored in photovoltaic applications due to its stable electron-withdrawing properties .

1,3-Phenylenediboronic Acid

Discussion : The ferrocene moiety in 1,1'-ferrocenediboronic acid provides intrinsic redox activity, enabling its use in label-free EC detection of biomarkers like cardiac troponin I (cTnI) . In contrast, 1,3-phenylenediboronic acid lacks redox functionality but is widely used in boronic ester-based molecular recognition and crystal engineering .

Ferroceneboronic Acid and Pinacol Ester Derivatives

Discussion: The pinacol ester derivative of 1,1'-ferrocenediboronic acid exhibits enhanced solubility and stability, facilitating its use in Pd-catalyzed cross-coupling reactions . Monosubstituted ferroceneboronic acid is less versatile in forming COFs but serves as a key intermediate in asymmetric synthesis .

FcB-Cage (Ferrocene-Boronate Organic Cage)

Discussion : The FcB-cage, synthesized from 1,1'-ferrocenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), demonstrates hydrolytic instability in polar solvents due to boronate ester cleavage . This limits its utility in aqueous environments but enhances its role in gas storage and catalysis under anhydrous conditions.

Biological Activity

1,1'-Ferrocenediboronic acid (FcB(OH)₂) is a significant compound in organometallic chemistry, particularly due to its unique structural properties and potential biological applications. This compound features two boronic acid groups attached to a ferrocene moiety, which enhances its reactivity and interaction with biological systems. Recent studies have explored its various biological activities, including anticancer, antibacterial, and antiviral properties.

Structural Characteristics

The structural formula of 1,1'-ferrocenediboronic acid can be represented as follows:

This structure allows for the formation of complexes with various biomolecules, contributing to its biological activity.

Anticancer Activity

Research has indicated that 1,1'-ferrocenediboronic acid exhibits promising anticancer properties. A study demonstrated that the compound showed significant cytotoxic effects against various cancer cell lines, including murine solid tumor systems (Ca755) with IC50 values below 10 μM, indicating potent activity .

Table 1: Cytotoxicity of 1,1'-Ferrocenediboronic Acid Against Cancer Cell Lines

Antibacterial Activity

The antibacterial effects of 1,1'-ferrocenediboronic acid have also been investigated. The compound exhibited activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antibacterial Activity of 1,1'-Ferrocenediboronic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

Antiviral Activity

In addition to its anticancer and antibacterial properties, preliminary studies suggest that 1,1'-ferrocenediboronic acid may possess antiviral activity. The compound has shown potential in inhibiting viral replication in vitro, although further studies are required to elucidate the specific mechanisms involved.

The biological activity of 1,1'-ferrocenediboronic acid can be attributed to several mechanisms:

- Interaction with Biological Targets : The boronic acid groups can form reversible covalent bonds with diols present in biomolecules like sugars and nucleotides.

- Metal Coordination : The ferrocene moiety can interact with metal-binding sites in proteins, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of 1,1'-ferrocenediboronic acid:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with FcB(OH)₂ led to a significant reduction in cell viability in MCF-7 breast cancer cells through ROS-mediated pathways .

- Antibacterial Efficacy Against MRSA : Research indicated that FcB(OH)₂ effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) growth at sub-micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-Ferrocenediboronic acid, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Common synthetic routes involve Suzuki-Miyaura coupling precursors or direct functionalization of ferrocene. Optimization requires systematic variation of catalysts (e.g., palladium complexes), solvents (e.g., THF, DMF), and temperatures. Use Design of Experiments (DoE) to identify critical parameters. Ensure purity via column chromatography and confirm structure via H/B NMR and FT-IR. Report yields with error margins to reflect reproducibility .

Q. How should researchers characterize the electrochemical properties of 1,1'-Ferrocenediboronic acid to ensure data reproducibility?

- Methodological Answer : Employ cyclic voltammetry (CV) in anhydrous solvents (e.g., CHCl) under inert atmosphere. Use a three-electrode system with ferrocene/ferrocenium as an internal reference. Report scan rates (e.g., 100 mV/s) and electrolyte concentrations (e.g., 0.1 M TBAPF). Validate results with repeated trials and statistical analysis of redox potentials (±5 mV precision). Cross-check with UV-vis spectroscopy for charge-transfer bands .

Q. What analytical techniques are critical for confirming the purity and structural integrity of 1,1'-Ferrocenediboronic acid?

- Methodological Answer : Combine elemental analysis (C, H, B, Fe) with mass spectrometry (ESI-MS or MALDI-TOF). Use X-ray crystallography for unambiguous structural confirmation. For purity, employ HPLC with a boronate-affinity column. Report melting points and solubility profiles in polar/nonpolar solvents. Disclose detection limits for impurities (e.g., <0.5% via H NMR) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic efficiencies of 1,1'-Ferrocenediboronic acid in cross-coupling reactions?

- Methodological Answer : Conduct controlled experiments with standardized substrates (e.g., aryl halides) and reaction conditions (temperature, solvent, base). Use kinetic studies (e.g., turnover frequency calculations) to compare catalytic cycles. Perform in-situ NMR or Raman spectroscopy to detect intermediates. Apply multivariate analysis to isolate variables (e.g., ligand effects, steric hindrance) .

Q. How can density functional theory (DFT) calculations be integrated with experimental data to elucidate the mechanism of 1,1'-Ferrocenediboronic acid in asymmetric catalysis?

- Methodological Answer : Model transition states and electron density distributions using DFT (e.g., B3LYP/6-31G*). Correlate computational results with experimental enantiomeric excess (ee%) from chiral HPLC. Validate boron-iron electronic interactions via Natural Bond Orbital (NBO) analysis. Publish raw computational data (e.g., .log files) in supplementary materials for peer validation .

Q. What are the challenges in determining the supramolecular assembly behavior of 1,1'-Ferrocenediboronic acid using X-ray crystallography, and how can they be mitigated?

- Methodological Answer : Challenges include poor crystal growth due to flexible boronic acid groups. Mitigate by co-crystallizing with diols (e.g., 1,2-ethanediol) to stabilize boronate esters. Use synchrotron radiation for weak diffraction patterns. Alternative techniques: TEM for nanostructure imaging or B solid-state NMR for local bonding environments .

Data Presentation & Reproducibility

Q. How should researchers present electrochemical and spectroscopic data to align with journal standards?

- Methodological Answer : Tables must include error ranges (e.g., E ± 5 mV) and statistical significance (p-values for replicated experiments). Figures should label axes with units (e.g., Potential vs. Ag/AgCl in V) and use high-resolution formats (600 dpi). Follow IUPAC guidelines for reporting redox potentials and spectroscopic peaks. Reference primary data repositories (e.g., Cambridge Structural Database) for crystallographic data .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on 1,1'-Ferrocenediboronic acid’s bioactivity?

- Methodological Answer : Use PICO (Population: cell lines; Intervention: compound concentration; Comparison: control groups; Outcome: cytotoxicity IC). Apply FINER criteria to ensure feasibility (e.g., in-vitro assays), novelty (e.g., targeting boronate-dependent pathways), and relevance (e.g., cancer therapeutics). Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.